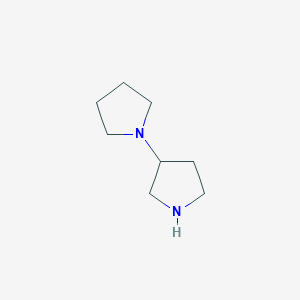

1,3'-Bipyrrolidine

Description

BenchChem offers high-quality 1,3'-Bipyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3'-Bipyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-3-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZLSTDPRQSZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562383 | |

| Record name | 1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267241-99-6 | |

| Record name | 1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3'-Bipyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and expected analytical characterization for 1,3'-Bipyrrolidine. Due to the limited availability of specific experimental data in peer-reviewed literature for the parent 1,3'-Bipyrrolidine, this document outlines a robust and well-established synthetic methodology, reductive amination, and provides predicted characterization data based on the compound's structure.

Introduction

1,3'-Bipyrrolidine is a saturated heterocyclic compound featuring two pyrrolidine rings linked between the nitrogen of one ring and the C3 position of the other. This structural motif is of interest in medicinal chemistry and drug discovery as a potential scaffold for the development of novel therapeutic agents. The pyrrolidine ring is a common feature in many biologically active natural products and synthetic drugs. The 1,3'-bipyrrolidine framework offers a unique three-dimensional structure that can be explored for its interaction with various biological targets.

Proposed Synthesis of 1,3'-Bipyrrolidine

A highly plausible and efficient method for the synthesis of 1,3'-Bipyrrolidine is the reductive amination of 3-pyrrolidinone with pyrrolidine. This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate, followed by reduction to the desired secondary amine.

Synthesis Workflow

Caption: Proposed synthesis workflow for 1,3'-Bipyrrolidine.

Experimental Protocol

Materials:

-

3-Pyrrolidinone hydrochloride

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

To a stirred solution of 3-pyrrolidinone hydrochloride (1.0 eq) in anhydrous methanol or dichloromethane (0.1-0.2 M) is added triethylamine (1.1 eq) to neutralize the hydrochloride salt.

-

Pyrrolidine (1.2 eq) is then added to the reaction mixture.

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium ion intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. If using sodium cyanoborohydride, the reaction pH should be maintained between 6 and 7 by the addition of acetic acid.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (potentially with a small percentage of triethylamine to prevent streaking) to afford 1,3'-Bipyrrolidine as the final product.

Characterization of 1,3'-Bipyrrolidine

| Analytical Technique | Expected Data |

| Molecular Formula | C₈H₁₆N₂ |

| Molecular Weight | 140.23 g/mol |

| Mass Spectrometry (EI) | Expected [M]⁺ at m/z 140. A key fragmentation would likely involve the loss of a pyrrolidine ring or cleavage adjacent to the nitrogen atoms. |

| ¹H NMR (CDCl₃, 400 MHz) | Pyrrolidine Ring 1 (attached at N1): - δ ~2.5-2.8 ppm (m, 4H, -NCH₂-)- δ ~1.7-1.9 ppm (m, 4H, -CH₂CH₂-)Pyrrolidine Ring 2 (attached at C3'): - δ ~2.8-3.2 ppm (m, 1H, -NCH-)- δ ~2.4-2.7 ppm (m, 4H, -NCH₂-)- δ ~1.8-2.1 ppm (m, 2H, -CH₂-)- δ ~1.5-1.7 ppm (m, 1H, -NH-) |

| ¹³C NMR (CDCl₃, 100 MHz) | Pyrrolidine Ring 1 (attached at N1): - δ ~47-50 ppm (-NCH₂-)- δ ~23-26 ppm (-CH₂CH₂-)Pyrrolidine Ring 2 (attached at C3'): - δ ~55-60 ppm (-NCH-)- δ ~45-48 ppm (-NCH₂-)- δ ~30-35 ppm (-CH₂-)- δ ~25-28 ppm (-CH₂-) |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |

Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. The complexity of the proton NMR spectrum is due to the overlapping signals of the two pyrrolidine rings and potential diastereotopicity of the protons.

Logical Relationships in Characterization

Caption: Logical flow for structural confirmation.

Conclusion

This technical guide outlines a practical and efficient synthetic route for the preparation of 1,3'-Bipyrrolidine. While a dedicated experimental paper with full characterization data is not prominent in the searched literature, the proposed reductive amination protocol is based on well-established chemical principles and is expected to provide the target compound in good yield. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this compound. Further research into the biological activities of 1,3'-Bipyrrolidine and its derivatives is warranted, given the prevalence of the pyrrolidine motif in pharmacologically active molecules.

Technical Guide: Physicochemical Properties of 1,3'-Bipyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3'-Bipyrrolidine is a saturated heterocyclic amine consisting of two pyrrolidine rings linked from the nitrogen of one ring to the C3 position of the other. This core structure is of interest in medicinal chemistry and drug discovery as a potential scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a summary of the available physicochemical data for 1,3'-Bipyrrolidine, outlines general experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Physicochemical Properties

Quantitative data for the physicochemical properties of 1,3'-Bipyrrolidine (CAS: 267241-99-6) are limited, with much of the available information being predicted through computational models. The following table summarizes the known and predicted properties.

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₁₆N₂ | Experimental | --INVALID-LINK-- |

| Molecular Weight | 140.23 g/mol | Calculated | --INVALID-LINK-- |

| Boiling Point | 195.6 ± 9.0 °C at 760 mmHg | Predicted | ChemSpider |

| Melting Point | Not available | - | - |

| pKa (most basic) | 9.8 ± 0.1 | Predicted | ChemSpider |

| LogP (octanol-water partition coefficient) | 0.45 | Predicted | ChemSpider |

| Solubility | Not available | - | - |

Note: Predicted values are generated by computational algorithms and should be confirmed by experimental data.

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of 1,3'-Bipyrrolidine is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For small sample sizes, a micro-boiling point apparatus can be utilized.

Determination of pKa (Acid Dissociation Constant)

The pKa of 1,3'-Bipyrrolidine can be determined by potentiometric titration.

-

Preparation of the Analyte Solution: A precise amount of 1,3'-Bipyrrolidine is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is a common technique for the experimental determination of LogP.

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning of the Analyte: A known amount of 1,3'-Bipyrrolidine is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equilibration: The two phases are then combined in a flask and shaken for a sufficient time to allow for the partitioning of the analyte to reach equilibrium.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of 1,3'-Bipyrrolidine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

The equilibrium solubility of 1,3'-Bipyrrolidine in water can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of 1,3'-Bipyrrolidine is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Analysis: The concentration of 1,3'-Bipyrrolidine in the clear aqueous solution is determined using a suitable analytical method.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a compound like 1,3'-Bipyrrolidine.

Caption: Workflow for Physicochemical Profiling.

Signaling Pathways and Biological Activity

A comprehensive search of scientific literature and databases did not reveal any studies that directly implicate 1,3'-Bipyrrolidine in specific biological signaling pathways. While the broader class of pyrrolidine-containing molecules is known to exhibit a wide range of biological activities, the specific biological profile of the 1,3'-Bipyrrolidine core remains to be elucidated. Further research is required to explore its potential interactions with biological targets and its effects on cellular signaling.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for 1,3'-Bipyrrolidine. The data is largely based on computational predictions, highlighting a significant gap in the experimental characterization of this compound. The provided general experimental protocols offer a starting point for researchers to obtain empirical data, which is crucial for advancing the use of 1,3'-Bipyrrolidine in drug discovery and development. Future studies are warranted to determine its biological activity and potential role in modulating signaling pathways.

1,3'-Bipyrrolidine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3'-Bipyrrolidine is a chiral diamine that has garnered interest in synthetic and medicinal chemistry. Its rigid, three-dimensional structure, conferred by the two interconnected pyrrolidine rings, makes it a valuable scaffold in drug discovery and a promising ligand in asymmetric catalysis. The pyrrolidine moiety is a common feature in a vast array of natural products and FDA-approved pharmaceuticals, highlighting its importance as a privileged structure in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the chemical identity, properties, and synthetic considerations for 1,3'-Bipyrrolidine and its derivatives, with a focus on its applications in research and development.

Chemical Identification and Molecular Structure

1,3'-Bipyrrolidine is a bicyclic secondary amine with the molecular formula C₈H₁₆N₂. The linkage between the 1-position of one pyrrolidine ring and the 3'-position of the second creates a chiral center at the 3'-carbon. Consequently, 1,3'-Bipyrrolidine exists as two enantiomers, (R)- and (S)-1,3'-Bipyrrolidine, as well as in its racemic form. These forms are often supplied as hydrochloride or dihydrochloride salts to improve their stability and handling.

The core molecular structure consists of two saturated five-membered rings, with one nitrogen atom of the first ring forming a bond with a carbon atom of the second. This arrangement imparts a specific stereochemistry that is crucial for its application as a chiral building block.

Table 1: Chemical Identification of 1,3'-Bipyrrolidine and its Common Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 1,3'-Bipyrrolidine (racemic) | 267241-99-6 | C₈H₁₆N₂ | 140.23 | Free Base |

| (S)-1,3'-Bipyrrolidine hydrochloride | 859213-32-4 | C₈H₁₇ClN₂ | 176.69 | Hydrochloride Salt |

| (R)-1,3'-Bipyrrolidine dihydrochloride | 913702-34-8 | C₈H₁₈Cl₂N₂ | 213.15 | Dihydrochloride Salt |

| 1,3'-Bipyrrolidine dihydrochloride (racemic) | 957540-36-2 | C₈H₁₈Cl₂N₂ | 213.15 | Dihydrochloride Salt |

Data sourced from various chemical supplier databases.[3][4][5]

Physicochemical Properties

Detailed physicochemical data for 1,3'-Bipyrrolidine and its salts are not extensively consolidated in the literature and are primarily available through supplier specifications. The data presented below is a compilation from available sources.

Table 2: Physicochemical Properties of 1,3'-Bipyrrolidine and its Salts

| Property | 1,3'-Bipyrrolidine (racemic) | (S)-1,3'-Bipyrrolidine hydrochloride | (R)-1,3'-Bipyrrolidine dihydrochloride |

| Appearance | Not specified | Not specified | Solid |

| Boiling Point | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Solubility | Not specified | Not specified | Not specified |

| Storage | Keep in dark place, inert atmosphere, room temperature[4] | Not specified | Sealed in dry, room temperature[3] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methods available for the construction of the pyrrolidine ring. While a specific, detailed experimental protocol for the direct synthesis of 1,3'-bipyrrolidine is not extensively documented in readily accessible literature, its synthesis can be conceptualized through established methodologies for forming C-N bonds and constructing pyrrolidine rings.

One common and powerful method for the synthesis of functionalized pyrrolidines is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[1][6]

Conceptual Synthetic Workflow for a 1,3'-Bipyrrolidine Analog

The following Graphviz diagram illustrates a conceptual workflow for the synthesis of a substituted 1,3'-bipyrrolidine derivative, which could be adapted for the synthesis of the parent compound.

Caption: Conceptual workflow for the synthesis of 1,3'-Bipyrrolidine.

General Experimental Protocol for 1,3-Dipolar Cycloaddition

While not a direct synthesis of 1,3'-bipyrrolidine, this protocol for a related reaction showcases a common method for creating substituted pyrrolidines, which is a key application area for such scaffolds.

Reaction: Three-component 1,3-dipolar cycloaddition to form a spiropyrrolidine derivative.

Materials:

-

Isatin (or a derivative)

-

Sarcosine or L-proline

-

A suitable dipolarophile (e.g., a chalcone derivative)

-

Methanol (as solvent)

Procedure:

-

A mixture of the isatin derivative (1 equivalent), sarcosine or L-proline (1.2 equivalents), and the dipolarophile (1 equivalent) is taken in methanol.

-

The reaction mixture is refluxed for a specified time (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure spiropyrrolidine derivative.

This is a generalized protocol based on similar reactions reported in the literature and should be optimized for specific substrates.[7]

Applications in Research and Drug Development

The pyrrolidine scaffold is of significant interest in drug discovery due to its ability to introduce three-dimensionality into molecules, which can lead to improved binding affinity and selectivity for biological targets.[1] 3-Aryl pyrrolidines, a class of compounds structurally related to 1,3'-bipyrrolidine, have shown a wide range of biological activities, including effects on neurotransmission and as inhibitors of enzymes like histone deacetylases (HDACs).[2]

Role as a Chiral Building Block

Enantiomerically pure forms of 1,3'-bipyrrolidine serve as valuable chiral building blocks for the synthesis of more complex molecules. The predefined stereochemistry at the 3'-position can be used to control the stereochemical outcome of subsequent reactions, which is critical in the development of chiral drugs.

Use in Asymmetric Catalysis

Chiral diamines are widely used as ligands for metal catalysts in asymmetric synthesis. While specific applications of 1,3'-bipyrrolidine as a catalyst ligand are not extensively reported, its structural similarity to other effective chiral diamines suggests its potential in this area.

Biological Activity of Related Pyrrolidine Derivatives

While the specific biological targets and signaling pathways for 1,3'-bipyrrolidine are not well-defined in the public literature, numerous derivatives of pyrrolidine have demonstrated significant biological activity. For instance, various substituted pyrrolidines have been investigated for their antimicrobial, anticancer, and anticonvulsant properties.[1][7][8][9] Derivatives of pyrrolidine-2,3-dione have been identified as novel inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis, highlighting the potential of the pyrrolidine scaffold in the development of new antibiotics.[10]

Signaling Pathways and Biological Targets of Related Scaffolds

A specific signaling pathway directly modulated by 1,3'-bipyrrolidine has not been identified in the reviewed literature. However, the broader class of pyrrolidine-containing molecules has been shown to interact with a variety of biological targets. For example, 3-aryl-pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors, suggesting their potential role in modulating signaling pathways in the central nervous system.[2]

The following diagram illustrates a generalized signaling pathway that could be influenced by a molecule targeting a G-protein coupled receptor (GPCR), a common target for pyrrolidine-based drugs.

Caption: Generalized GPCR signaling pathway potentially targeted by pyrrolidine derivatives.

Conclusion

1,3'-Bipyrrolidine is a chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents and chiral ligands. While detailed information on its synthesis, physicochemical properties, and specific biological targets is not yet fully consolidated in the public domain, the well-established chemistry and biological importance of the broader class of pyrrolidine derivatives underscore the potential of 1,3'-bipyrrolidine for further investigation and application in research and drug development. Future studies are warranted to fully elucidate its synthetic accessibility, detailed properties, and biological activity profile.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 913702-34-8|(R)-1,3'-Bipyrrolidine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. 267241-99-6|1,3'-Bipyrrolidine|BLD Pharm [bldpharm.com]

- 5. Hit2Lead | 1,3'-bipyrrolidine | CAS# 267241-99-6 | MFCD06740353 | BB-4090349 [hit2lead.com]

- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives | Semantic Scholar [semanticscholar.org]

- 10. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of Chiral 1,3'-Bipyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral 1,3'-bipyrrolidine scaffold represents a novel and promising structural motif in medicinal chemistry and asymmetric catalysis. Its unique three-dimensional arrangement, combining two distinct chiral pyrrolidine rings through a nitrogen-carbon bond, offers significant potential for the development of new therapeutic agents and sophisticated chiral ligands. However, dedicated literature on the stereoselective synthesis of this specific heterocyclic core is notably scarce. This technical guide addresses this gap by proposing two robust, plausible synthetic strategies based on well-established, stereocontrolled methodologies: Convergent Stereoselective Reductive Amination and Modular C-N Cross-Coupling . By providing detailed, analogous experimental protocols, quantitative data from related transformations, and clear workflow visualizations, this document serves as a foundational resource for researchers aiming to explore this new class of chiral molecules.

Introduction: The Significance of the Chiral 1,3'-Bipyrrolidine Core

Nitrogen-containing heterocycles are foundational elements in pharmaceuticals, with the pyrrolidine ring being one of the most common motifs in FDA-approved drugs.[1] Chiral bipyrrolidine structures, in particular, have found significant application as C2-symmetric ligands in asymmetric metal catalysis. The targeted 1,3'-bipyrrolidine scaffold, which connects the nitrogen of one ring to the 3-position of a second, introduces a distinct structural paradigm. This arrangement creates a chiral environment with potential applications as novel scaffolds for drug discovery, organocatalysts, and asymmetric ligands.

The primary challenge in synthesizing these molecules lies in the stereocontrolled formation of the N-C3' bond, connecting two potentially stereogenic pyrrolidine units. This guide outlines two distinct and viable approaches to achieve this goal with high stereoselectivity.

Proposed Strategy 1: Convergent Stereoselective Reductive Amination

A highly efficient and convergent approach to the 1,3'-bipyrrolidine core is through asymmetric reductive amination. This strategy involves the condensation of a 3-oxopyrrolidine derivative with a chiral pyrrolidine, followed by an in-situ, enantioselective reduction of the resulting iminium intermediate. Iridium-catalyzed systems, particularly with chiral phosphine ligands, have demonstrated exceptional performance in achieving high enantioselectivity for the synthesis of N-substituted chiral pyrrolidines.[2]

Logical Workflow for Asymmetric Reductive Amination

The proposed pathway involves the coupling of an N-protected-3-oxopyrrolidine with a second pyrrolidine moiety, followed by a chiral catalyst-mediated hydrogenation to establish the desired stereocenter at the C3' position.

Representative Data for Iridium-Catalyzed Asymmetric Reductive Amination

While specific data for the 1,3'-bipyrrolidine target is unavailable, the following table summarizes results for a closely analogous iridium-catalyzed asymmetric reductive amination, demonstrating the strategy's high potential for stereocontrol.[2]

| Entry | Amine Substrate | Ketone Substrate | Catalyst System | Yield (%) | ee (%) | Ref |

| 1 | Benzylamine | 1-(pyridin-2-yl)ethan-1-one | [Ir(COD)Cl]₂ / ZhaoPhos | 95 | 98 | [2] |

| 2 | Aniline | 1-phenylpropan-1-one | [Ir(COD)Cl]₂ / ZhaoPhos | 92 | 97 | [2] |

| 3 | 4-Methoxybenzylamine | 1-(pyridin-2-yl)butan-1-one | [Ir(COD)Cl]₂ / ZhaoPhos | 96 | 99 | [2] |

| 4 | Pyrrolidine | 1-phenyl-ethan-1-one | [Ir(COD)Cl]₂ / ZhaoPhos | >99 | 96 | [2] |

Detailed Experimental Protocol (Analogous Asymmetric Reductive Amination)

This protocol is adapted from a reported procedure for the iridium-catalyzed asymmetric reductive amination of a ketone, a process directly analogous to the proposed synthesis.[2]

-

Imine Formation: To a dried Schlenk tube under an argon atmosphere, add the ketone substrate (e.g., N-Boc-3-oxopyrrolidine, 1.0 mmol), the amine (e.g., pyrrolidine, 1.2 mmol), and titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 mmol) in anhydrous solvent (e.g., THF, 5 mL). Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

-

Catalyst Preparation: In a separate glovebox, charge another Schlenk tube with the iridium precursor [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%) and the chiral diphosphine ligand (e.g., ZhaoPhos, 0.022 mmol, 2.2 mol%). Add anhydrous solvent (e.g., DCM, 2 mL) and stir for 30 minutes.

-

Reductive Amination: Transfer the catalyst solution to the imine-containing mixture via cannula.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (3-4 cycles) and then pressurize the vessel to the desired pressure (e.g., 50 atm H₂). Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC or GC-MS for conversion.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen pressure. Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral N-substituted pyrrolidine.

Proposed Strategy 2: Modular C-N Cross-Coupling

A modular approach offers flexibility, allowing for the independent synthesis and subsequent coupling of two distinct chiral pyrrolidine fragments. This strategy hinges on two key stages: the synthesis of chiral precursors and a highly reliable C-N bond-forming reaction, such as the Buchwald-Hartwig amination.[3][4] This method would couple a chiral 3-halopyrrolidine derivative with pyrrolidine (or a chiral pyrrolidine derivative).

Logical Workflow for Modular C-N Cross-Coupling

The workflow begins with the synthesis of a key chiral intermediate, (S)-3-aminopyrrolidine, from the chiral pool. This intermediate can then be converted to a suitable electrophile (e.g., a 3-bromo or 3-triflyloxy derivative) for the subsequent palladium-catalyzed coupling step.

Representative Data for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is exceptionally robust for coupling amines with aryl and heteroaryl halides. The table below provides representative data for related C-N couplings, illustrating the high yields achievable with modern catalyst systems.[3][4]

| Entry | Aryl Halide | Amine | Catalyst System | Base | Yield (%) | Ref |

| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 98 | [3] |

| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | 95 | [3] |

| 3 | 1-Bromo-4-methoxybenzene | Pyrrolidine | Pd₂(dba)₃ / BINAP | NaOtBu | 92 | [4] |

| 4 | 3-Bromopyridine | Benzylamine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | 89 | [3] |

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of (S)-N-Boc-3-aminopyrrolidine (Key Precursor) This multi-step protocol is adapted from a reported chiral synthesis starting from trans-4-hydroxy-L-proline.[5]

-

Hydroxypyrrolidine Synthesis: (R)-3-hydroxypyrrolidine is synthesized from trans-4-hydroxy-L-proline via decarboxylation and subsequent protection steps.

-

Mesylation: To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Azide Substitution (Inversion): To the crude mesylate, add sodium azide (3.0 eq) in DMF. Heat the mixture to 80 °C and stir for 12-16 hours. This Sₙ2 reaction proceeds with inversion of stereochemistry to yield (S)-N-Boc-3-azidopyrrolidine.

-

Reduction to Amine: Cool the reaction mixture and add water and ethyl acetate. Separate the layers and wash the organic layer with brine. Concentrate the organic layer. Dissolve the crude azide in THF/water. Add triphenylphosphine (1.5 eq) and stir at 50 °C until the azide is consumed (monitored by TLC/IR).

-

Purification: After concentration, purify the resulting (S)-N-Boc-3-aminopyrrolidine by column chromatography.

Protocol 3.3.2: Buchwald-Hartwig C-N Coupling (Analogous Protocol) This general protocol is for a palladium-catalyzed amination, which can be adapted for coupling a chiral 3-halopyrrolidine with pyrrolidine.[3][4]

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq). Seal the tube, evacuate, and backfill with argon (repeat 3 times).

-

Reagent Addition: Add the chiral electrophile (e.g., (R)-N-Boc-3-bromopyrrolidine, 1.0 eq), the amine (pyrrolidine, 1.2 eq), and anhydrous toluene via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath (e.g., 100 °C) and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the chiral 1,3'-bipyrrolidine product.

Conclusion

While the stereoselective synthesis of the chiral 1,3'-bipyrrolidine core remains an underexplored area, this guide demonstrates that its construction is highly feasible through the application of modern, powerful synthetic methodologies. Both the convergent asymmetric reductive amination and the modular Buchwald-Hartwig cross-coupling strategies offer promising and stereocontrolled pathways to this novel scaffold. The detailed analogous protocols and representative data provided herein equip researchers and drug development professionals with a strong foundational framework to successfully synthesize and explore the potential of chiral 1,3'-bipyrrolidines in their respective fields.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

Synthesis of Novel 1,3'-Bipyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3'-bipyrrolidine scaffold is a significant structural motif in medicinal chemistry, holding promise for the development of novel therapeutics. As a privileged structure, the pyrrolidine ring is a cornerstone in numerous FDA-approved drugs.[1] The unique three-dimensional arrangement of the bipyrrolidine system offers the potential for high-affinity and selective interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[2] This technical guide provides an in-depth overview of the synthetic methodologies for accessing substituted pyrrolidine derivatives, with a focus on strategies that could be adapted for the synthesis of novel 1,3'-bipyrrolidines. Due to the limited availability of specific literature on 1,3'-bipyrrolidine synthesis, this guide presents a representative and robust methodology—the palladium-catalyzed hydroarylation of N-alkyl pyrrolines—as a foundational approach. Furthermore, a generalized signaling pathway for a relevant GPCR target is illustrated to provide context for the potential biological activities of these compounds.

Synthetic Methodologies: Palladium-Catalyzed Hydroarylation

The palladium-catalyzed hydroarylation of N-alkyl pyrrolines presents a direct and efficient method for the synthesis of 3-aryl pyrrolidines.[2] This approach is highly valuable as it allows for the introduction of a wide range of aryl groups onto the pyrrolidine ring, a key feature for tuning the pharmacological properties of the resulting compounds.

General Reaction Scheme

The reaction involves the coupling of an N-alkyl-Δ2-pyrroline with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a hydride source. The general transformation is depicted below:

Caption: General scheme for palladium-catalyzed hydroarylation.

Experimental Workflow

A typical experimental workflow for this synthetic transformation is outlined below. This process highlights the key stages from reactant preparation to product isolation and purification.

Caption: Experimental workflow for hydroarylation.

Detailed Experimental Protocol: Synthesis of 1-Butyl-3-phenylpyrrolidine

This protocol is a representative example of the palladium-catalyzed hydroarylation for the synthesis of a 3-aryl pyrrolidine.

Materials:

-

N-butyl-Δ2-pyrroline

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Formic acid

-

Triethylamine

Procedure:

-

An oven-dried Schlenk tube is charged with palladium(II) acetate (5 mol%), XPhos (10 mol%), and sodium tert-butoxide (1.5 equivalents).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous toluene is added, followed by N-butyl-Δ2-pyrroline (1.0 equivalent) and iodobenzene (1.2 equivalents).

-

A solution of formic acid (2.0 equivalents) and triethylamine (2.0 equivalents) in toluene is then added dropwise.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure 1-butyl-3-phenylpyrrolidine.

Quantitative Data

The following table summarizes typical yields and diastereoselectivities for the synthesis of various 3-aryl pyrrolidines via palladium-catalyzed hydroarylation.

| Entry | Aryl Halide | Product | Yield (%) | dr |

| 1 | Iodobenzene | 1-Butyl-3-phenylpyrrolidine | 85 | >20:1 |

| 2 | 4-Iodotoluene | 1-Butyl-3-(p-tolyl)pyrrolidine | 82 | >20:1 |

| 3 | 1-Iodo-4-methoxybenzene | 1-Butyl-3-(4-methoxyphenyl)pyrrolidine | 78 | >20:1 |

| 4 | 1-Iodo-4-fluorobenzene | 1-Butyl-3-(4-fluorophenyl)pyrrolidine | 88 | >20:1 |

Biological Context: Potential Interaction with G-Protein Coupled Receptors

While specific biological data for 1,3'-bipyrrolidine derivatives are scarce, the broader class of 3-aryl pyrrolidines are known to interact with neurotransmitter receptors, many of which are G-protein coupled receptors (GPCRs).[2] These receptors are integral membrane proteins that play a crucial role in cellular signaling and are major targets for drug discovery.[3][4]

Generalized GPCR Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a Gαs-coupled GPCR, a common mechanism for receptors targeted by neuropsychiatric drugs.[5] A hypothetical 1,3'-bipyrrolidine derivative could act as an agonist, initiating this cascade.

Caption: Generalized Gαs-coupled GPCR signaling pathway.

This pathway illustrates how the binding of a ligand to a GPCR can trigger a cascade of intracellular events, leading to a specific cellular response. The affinity and efficacy of a 1,3'-bipyrrolidine derivative for a particular GPCR would determine its pharmacological effect.

Conclusion

The synthesis of novel 1,3'-bipyrrolidine derivatives represents a promising avenue for the discovery of new therapeutic agents. While direct synthetic routes for this specific scaffold are not extensively reported, established methodologies for the synthesis of substituted pyrrolidines, such as the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, provide a strong foundation for their construction. The versatility of this method allows for the creation of diverse libraries of compounds for biological screening. The likely interaction of these derivatives with GPCRs underscores their potential in the development of drugs for neurological and psychiatric disorders. Further research is warranted to develop specific synthetic protocols for 1,3'-bipyrrolidines and to elucidate their precise molecular targets and mechanisms of action. This will undoubtedly pave the way for the development of next-generation therapeutics based on this intriguing molecular framework.

References

Spectroscopic Data Analysis of 1,3'-Bipyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 1,3'-Bipyrrolidine, a saturated heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for 1,3'-Bipyrrolidine in the public domain, this document presents a detailed analysis based on predicted spectroscopic values derived from known data of pyrrolidine and its derivatives. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering predicted data, detailed experimental protocols, and visual representations of key analytical concepts.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 1,3'-Bipyrrolidine. These values are estimations based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3'-Bipyrrolidine (in ppm, relative to TMS)

| Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-5 | 2.8 - 3.0 | Multiplet |

| H-2', H-5' | 2.5 - 2.7 | Multiplet |

| H-3, H-4 | 1.7 - 1.9 | Multiplet |

| H-3' | 2.9 - 3.1 | Multiplet |

| H-4' | 1.6 - 1.8 | Multiplet |

| N-H | 1.5 - 2.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3'-Bipyrrolidine (in ppm, relative to TMS)

| Position | Predicted Chemical Shift (ppm) |

| C-2, C-5 | 55 - 58 |

| C-2', C-5' | 46 - 49 |

| C-3, C-4 | 25 - 28 |

| C-3' | 60 - 63 |

| C-4' | 24 - 27 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands for 1,3'-Bipyrrolidine

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 3500 | N-H Stretch (secondary amine) | Weak to Medium |

| 2970 - 2800 | C-H Stretch (aliphatic) | Strong |

| 1470 - 1440 | C-H Bend (scissoring) | Medium |

| 1180 - 1020 | C-N Stretch (aliphatic amine) | Medium |

| 910 - 665 | N-H Wag (secondary amine) | Broad, Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Major Mass Fragments for 1,3'-Bipyrrolidine

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 111 | [M - C₂H₅]⁺ |

| 84 | [C₅H₁₀N]⁺ |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for 1,3'-Bipyrrolidine. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 1,3'-Bipyrrolidine.

Materials:

-

1,3'-Bipyrrolidine sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, D₂O)

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of 1,3'-Bipyrrolidine in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 10-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended.

-

To confirm the presence of the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear or significantly decrease in intensity.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is typically used. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1,3'-Bipyrrolidine to identify characteristic functional groups.

Materials:

-

1,3'-Bipyrrolidine sample (liquid or solid)

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, salt plates)

-

Solvent for cleaning (if necessary)

Procedure (using Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small drop of liquid 1,3'-Bipyrrolidine or a small amount of solid sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,3'-Bipyrrolidine.

Materials:

-

1,3'-Bipyrrolidine sample

-

Mass spectrometer (e.g., with Electron Ionization - EI)

-

Solvent for sample preparation (e.g., methanol, dichloromethane)

Procedure (using Electron Ionization - EI):

-

Prepare a dilute solution of 1,3'-Bipyrrolidine in a volatile solvent.

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or GC interface).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

-

Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis of 1,3'-Bipyrrolidine.

The Emerging Potential of 1,3'-Bipyrrolidine Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic promise of 1,3'-bipyrrolidine scaffolds reveals a burgeoning area of interest for the development of novel therapeutics, particularly for disorders of the central nervous system and infectious diseases. This guide provides a comprehensive overview of the available data, experimental methodologies, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

The 1,3'-bipyrrolidine core, a unique structural motif composed of two interconnected pyrrolidine rings, presents a versatile scaffold for the design of new bioactive molecules. While research specifically focused on this analog series is still maturing, preliminary studies and related literature on pyrrolidine derivatives suggest significant potential across various therapeutic areas.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of pyrrolidine-containing compounds. Although specific data for a series of 1,3'-bipyrrolidine analogs is not yet extensively published, the broader class of pyrrolidine derivatives has demonstrated notable activity against a range of bacterial and fungal pathogens. For instance, novel dispiropyrrolidines, which share structural similarities, have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Selected Pyrrolidine Derivatives

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| Dispiropyrrolidine Analog 1 | Bacillus subtilis | 62.5 | [1] |

| Dispiropyrrolidine Analog 1 | Staphylococcus aureus | 125 | [1] |

| Dispiropyrrolidine Analog 2 | Escherichia coli | >250 | [1] |

| Dispiropyrrolidine Analog 2 | Pseudomonas aeruginosa | >250 | [1] |

Note: Data presented is for structurally related compounds to illustrate the potential of the pyrrolidine scaffold. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth (MHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the compound dilutions. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

References

A Technical Guide to the Synthesis of 1,3'-Bipyrrolidines via 1,3-Dipolar Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

The 1,3'-bipyrrolidine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure makes it an attractive component for designing novel therapeutics. Among the synthetic strategies available, the [3+2] 1,3-dipolar cycloaddition reaction stands out as a highly efficient and stereoselective method for constructing this complex framework. This guide provides an in-depth overview of this powerful technique, focusing on the key reactions, experimental protocols, and quantitative data to support its application in a research and development setting.

Core Concept: The Azomethine Ylide Approach

The most common approach for synthesizing the 1,3'-bipyrrolidine core via 1,3-dipolar cycloaddition involves the reaction of an azomethine ylide with a dipolarophile containing a pyrrolidine ring. Azomethine ylides are nitrogen-based 1,3-dipoles that are typically generated in situ. A prevalent method for their formation is the thermal decarboxylation of α-amino acids, such as proline derivatives.

The general reaction mechanism involves the formation of an azomethine ylide from a precursor, which then undergoes a concerted [3+2] cycloaddition with a dipolarophile. This reaction creates two new stereocenters and can be controlled to favor specific diastereomers, making it a highly valuable tool in stereoselective synthesis.

Caption: General mechanism of 1,3'-bipyrrolidine synthesis.

Key Experiments and Data

The following sections detail specific examples from the literature, providing both the reaction conditions and the resulting quantitative data.

Reaction of N-benzyl-L-proline with N-tosyl-3-pyrroline

A common strategy involves the cycloaddition of an azomethine ylide generated from N-benzyl-L-proline with N-tosyl-3-pyrroline as the dipolarophile. This reaction typically proceeds with high diastereoselectivity.

Quantitative Data Summary

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) | Ref. |

| 1 | Toluene | 110 | 12 | 85 | >95:5 | |

| 2 | Xylene | 140 | 8 | 82 | >95:5 | |

| 3 | DMF | 110 | 18 | 75 | 90:10 |

Experimental Protocol

A solution of N-benzyl-L-proline (1.0 mmol) and N-tosyl-3-pyrroline (1.2 mmol) in dry toluene (20 mL) is heated to reflux (110 °C) under a nitrogen atmosphere for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1 v/v) to afford the 1,3'-bipyrrolidine product as a colorless oil. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

Catalytic Asymmetric Synthesis

The use of chiral catalysts can enable enantioselective variations of this reaction. For instance, a copper(I) complex with a chiral ligand can be used to control the stereochemistry of the cycloaddition between an achiral glycine imino ester and a pyrrolidine-based dipolarophile.

Quantitative Data Summary

| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Ref. |

| 1 | L1 | 5 | CH₂Cl₂ | 92 | 98:2 | 95 | |

| 2 | L2 | 5 | Toluene | 88 | 95:5 | 91 | |

| 3 | L1 | 1 | CH₂Cl₂ | 85 | 97:3 | 94 |

Experimental Protocol

To a solution of the Cu(I) catalyst (5 mol%) and the chiral ligand L1 (5.5 mol%) in dichloromethane (10 mL) under an argon atmosphere is added the glycine imino ester (1.0 mmol). The mixture is stirred at room temperature for 30 minutes. Subsequently, the pyrrolidine-based dipolarophile (1.2 mmol) is added, and the reaction is stirred at 40 °C for 24 hours. After completion, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to yield the enantiomerically enriched 1,3'-bipyrrolidine. The enantiomeric excess is determined by chiral HPLC analysis.

Experimental and Analytical Workflow

The successful synthesis and characterization of 1,3'-bipyrrolidines require a systematic workflow, from reaction setup to final product analysis. This process ensures reproducibility and accurate assessment of the reaction's outcome.

Caption: Standard workflow for synthesis and analysis.

Conclusion

The 1,3-dipolar cycloaddition is a robust and highly adaptable method for the stereoselective synthesis of 1,3'-bipyrrolidines. By carefully selecting the dipole precursor, dipolarophile, and reaction conditions, researchers can access a wide range of structurally diverse compounds with high efficiency and stereocontrol. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists engaged in the design and synthesis of novel molecules for drug discovery and development. The continued exploration of new catalysts and reaction variants promises to further expand the utility of this powerful synthetic transformation.

The Enigmatic Biological Role of 1,3'-Bipyrrolidine: An Uncharted Territory

Despite its defined chemical structure, 1,3'-Bipyrrolidine remains a molecule with a largely uncharacterized mechanism of action in biological systems. A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of its pharmacological and physiological effects. This document serves to outline the current state of knowledge, or lack thereof, and to propose a roadmap for future investigation into the potential biological activities of this compound.

At present, information regarding the interaction of 1,3'-Bipyrrolidine with specific biological targets, its influence on signaling pathways, and its overall effects on cellular and organismal physiology is not available in the public domain. Database entries are predominantly limited to its chemical properties, synthesis, and commercial availability. There are no published studies that detail its mechanism of action, binding affinities to receptors or enzymes, or its metabolic fate in any biological system.

The absence of data prevents the construction of signaling pathway diagrams, the compilation of quantitative data into structured tables, and the detailing of specific experimental protocols related to its biological function.

Charting a Course for Future Research: A Proposed Investigational Workflow

To elucidate the potential mechanism of action of 1,3'-Bipyrrolidine, a structured, multi-tiered research approach is necessary. The following proposed experimental workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Figure 1: A proposed experimental workflow for the systematic investigation of the biological activity of 1,3'-Bipyrrolidine.

Proposed Experimental Protocols

Should initial screening reveal any biological activity, the following general experimental protocols could be adapted to investigate the mechanism of action of 1,3'-Bipyrrolidine.

High-Throughput Screening (HTS)

-

Objective: To identify potential biological targets of 1,3'-Bipyrrolidine by screening it against a large panel of receptors, enzymes, and ion channels.

-

Methodology:

-

Utilize commercially available HTS services (e.g., Eurofins SafetyScreen, DiscoverX BioMAP).

-

Prepare stock solutions of 1,3'-Bipyrrolidine in a suitable solvent (e.g., DMSO).

-

Perform primary screens at a single high concentration (e.g., 10 µM) to identify initial "hits."

-

Conduct secondary screens (concentration-response curves) for any identified hits to determine potency (e.g., IC50 or EC50).

-

Target Identification and Validation

-

Objective: To confirm the interaction of 1,3'-Bipyrrolidine with targets identified in HTS.

-

Methodology:

-

Binding Assays: Perform radioligand binding assays or fluorescence polarization assays to confirm direct binding to the target protein.

-

Enzyme Inhibition Assays: If the target is an enzyme, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Cell-Based Assays: Use cell lines expressing the target of interest to measure downstream functional effects (e.g., changes in second messenger levels, gene expression).

-

In Vitro Functional Assays

-

Objective: To characterize the functional consequences of 1,3'-Bipyrrolidine interaction with its validated target(s) in a cellular context.

-

Methodology:

-

Select appropriate cell lines (primary cells or immortalized cell lines) that endogenously express the target or have been engineered to do so.

-

Treat cells with a range of concentrations of 1,3'-Bipyrrolidine.

-

Measure relevant downstream signaling events. For example, if the target is a G-protein coupled receptor (GPCR), measure changes in intracellular calcium or cAMP levels.

-

Perform Western blotting or ELISA to assess changes in protein expression or phosphorylation states of key signaling molecules.

-

In Vivo Efficacy and Pharmacokinetic Studies

-

Objective: To evaluate the effects of 1,3'-Bipyrrolidine in a living organism and to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Methodology:

-

Select an appropriate animal model based on the identified in vitro activity.

-

Administer 1,3'-Bipyrrolidine via a relevant route (e.g., oral, intravenous).

-

Monitor for physiological and behavioral changes relevant to the target.

-

Collect blood and tissue samples at various time points to determine the pharmacokinetic profile using LC-MS/MS.

-

Toxicology Assessment

-

Objective: To identify potential adverse effects of 1,3'-Bipyrrolidine.

-

Methodology:

-

Acute Toxicity: Administer single, high doses of 1,3'-Bipyrrolidine to rodents and observe for signs of toxicity and mortality over a 14-day period.

-

Repeat-Dose Toxicity: Administer daily doses for an extended period (e.g., 28 days) and perform detailed histopathological analysis of major organs.

-

Genotoxicity: Assess the potential for DNA damage using assays such as the Ames test and in vitro micronucleus assay.

-

Conclusion

The biological role of 1,3'-Bipyrrolidine is currently a blank slate. The absence of published research on its mechanism of action presents a unique opportunity for discovery. The proposed workflow provides a comprehensive framework for researchers to begin to unravel the potential pharmacological properties of this compound. Should initial screenings yield positive results, the subsequent detailed studies will be crucial in defining its biological profile and assessing its potential as a novel therapeutic agent or research tool. The scientific community awaits the first report to shed light on the enigmatic nature of 1,3'-Bipyrrolidine.

Exploring the Chemical Space of 1,3'-Bipyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3'-bipyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds. Its inherent three-dimensionality and the presence of two basic nitrogen atoms allow for diverse interactions with biological targets, making it a compelling starting point for drug discovery endeavors. This technical guide provides an in-depth exploration of the chemical space of 1,3'-bipyrrolidine derivatives, with a particular focus on their synthesis, biological evaluation, and structure-activity relationships (SAR), primarily as modulators of nicotinic acetylcholine receptors (nAChRs).

The most prominent example of a clinically successful drug featuring a related core structure is varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation.[1][2] The development of varenicline has spurred significant interest in exploring the broader chemical space of related aza-polycyclic compounds, including 1,3'-bipyrrolidine derivatives, to identify novel ligands with improved potency, selectivity, and therapeutic profiles for a range of neurological and psychiatric disorders.[2]

This guide summarizes key quantitative data, provides detailed experimental protocols for synthesis and biological evaluation, and utilizes visualizations to illustrate important concepts and pathways.

Data Presentation: Quantitative Analysis of 1,3'-Bipyrrolidine Derivatives

The interaction of 1,3'-bipyrrolidine derivatives with nicotinic acetylcholine receptors is a key area of investigation. The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of representative compounds at various nAChR subtypes.

Table 1: Binding Affinities (Ki, nM) of 1,3'-Bipyrrolidine Derivatives at Human nAChR Subtypes

| Compound | α4β2 | α3β4 | α7 | Selectivity (α4β2 vs. α3β4) | Reference |

| Varenicline | 0.15 | 75 | 525 | 500 | [2] |

| Isovarenicline | >10,000 | >10,000 | >10,000 | - | [3] |

| C2 Varenicline | 480 | >10,000 | >10,000 | >20.8 | [3] |

| N2 Varenicline | >10,000 | >10,000 | >10,000 | - | [3] |

Table 2: Functional Activity (EC50, µM and Emax, %) of 1,3'-Bipyrrolidine Derivatives at Human α4β2 nAChR

| Compound | EC50 (µM) | Emax (%) | Reference |

| Varenicline | 3.1 | 45 | [2] |

| Nicotine | - | 100 | [2] |

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above highlight key structure-activity relationships for 1,3'-bipyrrolidine derivatives at nAChRs:

-

Quinoxaline Moiety: The precise positioning of the hydrogen bond accepting nitrogen atoms in the quinoxaline ring of varenicline is critical for its high affinity and partial agonist activity at the α4β2 receptor.[3] Analogs where this moiety is altered, such as isovarenicline and N2 varenicline, exhibit a dramatic loss of binding affinity.[3]

-

Core Scaffold: The tetracyclic core containing the 1,3'-bipyrrolidine-like structure is essential for establishing the correct geometry for receptor interaction.

-

Substitutions: Further exploration of substitutions on both the aromatic and pyrrolidine rings is an active area of research to modulate subtype selectivity and functional activity.

Experimental Protocols

Synthesis of 1,3'-Bipyrrolidine Derivatives (Varenicline Synthesis as an Exemplar)

The synthesis of varenicline provides a representative workflow for the construction of the 1,3'-bipyrrolidine core. The following is a generalized multi-step protocol based on reported literature.[3][4]

Workflow for Varenicline Synthesis

Caption: A generalized workflow for the synthesis of Varenicline.

Detailed Protocol:

-

Diels-Alder Reaction: A Grignard reagent is prepared from 2-bromofluorobenzene and magnesium turnings in THF. This is followed by the addition of cyclopentadiene to form the initial Diels-Alder adduct.[3]

-

Formation of the Diamine: The adduct undergoes a multi-step sequence involving reactions such as epoxidation, azide opening, and reduction to yield a key diamine intermediate.

-

Protection and Nitration: The diamine is protected with trifluoroacetic anhydride, followed by dinitration using a mixture of nitric acid and trifluoromethanesulfonic acid.[4]

-

Quinoxaline Formation: The dinitro compound is reduced via catalytic hydrogenation (H2, Pd/C) to the corresponding diamine, which is then reacted with glyoxal to form the quinoxaline ring system.[4]

-

Deprotection: The trifluoroacetamide protecting group is removed by hydrolysis with aqueous sodium hydroxide to yield varenicline free base.[4] The free base can then be converted to a desired salt, such as the tartrate salt, for improved stability and handling.

Biological Evaluation: Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChR subtypes.

Workflow for nAChR Binding Assay

Caption: A typical workflow for a radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α3β4, or α7).

-

Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine or [3H]cytisine) and varying concentrations of the test compound.[5][6]

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[5]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

Biological Evaluation: Functional Assay for nAChR Ligands

This protocol describes a cell-based functional assay to determine the agonist or antagonist activity of test compounds at nAChRs using a membrane potential-sensitive dye.[7]

Workflow for nAChR Functional Assay

Caption: A workflow for a cell-based nAChR functional assay.

Detailed Protocol:

-

Cell Seeding: Seed cells stably expressing the nAChR subtype of interest into 384-well plates.[7]

-

Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.

-

Compound Application:

-

Agonist Mode: Add varying concentrations of the test compound to the wells.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration (e.g., EC80) of a known nAChR agonist (e.g., nicotine).[7]

-

-

Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader.

-

Data Analysis:

-

Agonist Mode: Plot the change in fluorescence against the log of the test compound concentration to determine the EC50 and Emax values.

-

Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.

-

Signaling Pathway Modulation

1,3'-Bipyrrolidine derivatives, particularly those targeting nAChRs, modulate the cholinergic signaling pathway . This pathway plays a crucial role in the central and peripheral nervous systems, influencing processes such as learning, memory, attention, and muscle contraction.[8][9]

Cholinergic Signaling Pathway

Caption: A simplified diagram of the cholinergic signaling pathway.

In this pathway, acetylcholine (ACh) is synthesized in the presynaptic neuron, packaged into vesicles, and released into the synaptic cleft upon neuronal firing. ACh then binds to and activates nAChRs on both the presynaptic and postsynaptic membranes. Activation of postsynaptic nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+), causing depolarization of the postsynaptic membrane and propagation of the nerve impulse.[8] 1,3'-Bipyrrolidine derivatives can act as agonists, partial agonists, or antagonists at these receptors, thereby modulating the downstream signaling events. Acetylcholinesterase (AChE) in the synaptic cleft rapidly degrades ACh, terminating the signal.[8]

Spectroscopic Characterization

The structural elucidation of novel 1,3'-bipyrrolidine derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals for the pyrrolidine rings typically appear in the aliphatic region (1.5-4.0 ppm). The chemical shifts and coupling patterns of the protons on the bipyrrolidine core are sensitive to the stereochemistry and substitution pattern.

-

¹³C NMR: Shows the number and types of carbon atoms. The carbon signals of the pyrrolidine rings are typically observed in the range of 25-70 ppm.

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Common fragmentation pathways for pyrrolidine-containing compounds involve cleavage of the C-N bonds within the rings.

-

Conclusion

The 1,3'-bipyrrolidine scaffold represents a valuable platform for the design of novel therapeutic agents, particularly those targeting nicotinic acetylcholine receptors. This technical guide has provided a comprehensive overview of the chemical space of these derivatives, including synthetic strategies, quantitative biological data, and detailed experimental protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of new analogs with enhanced potency, selectivity, and desired pharmacological profiles. The continued exploration of this chemical space holds significant promise for the development of new treatments for a variety of central nervous system disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]

- 6. jneurosci.org [jneurosci.org]

- 7. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1,3'-Bipyrrolidine as a Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries. The pyrrolidine scaffold is a privileged structural motif in many successful chiral ligands and organocatalysts, primarily due to its conformational rigidity and the stereodirecting influence of its substituents. While 2,2'-bipyrrolidine and its derivatives have been extensively studied, the potential of 1,3'-bipyrrolidine as a chiral ligand in asymmetric catalysis remains a developing area of research.

These application notes provide an overview of the potential applications of 1,3'-bipyrrolidine as a chiral ligand, drawing analogies from structurally related and well-established catalyst systems. While specific and detailed experimental data for 1,3'-bipyrrolidine in many common asymmetric reactions are not extensively reported in peer-reviewed literature, this document aims to provide a foundational guide for researchers interested in exploring its catalytic capabilities. The protocols provided are illustrative and based on established methodologies for similar chiral diamine ligands.

Potential Applications in Asymmetric Catalysis

Based on the structural features of 1,3'-bipyrrolidine, it can be envisioned as a versatile ligand for a variety of metal-catalyzed and organocatalytic asymmetric transformations. The two nitrogen atoms can act as a bidentate ligand to coordinate with a metal center, creating a chiral environment for the catalytic reaction. Alternatively, in its protonated form, it can act as a chiral counterion or through hydrogen bonding interactions in organocatalysis.

Potential asymmetric reactions that could be catalyzed by 1,3'-bipyrrolidine-metal complexes or as an organocatalyst include:

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds.

-

Aldol Reactions: The formation of β-hydroxy carbonyl compounds.

-

1,3-Dipolar Cycloadditions: The synthesis of five-membered heterocyclic rings.

-

Allylic Alkylations: The substitution reaction at an allylic position.

Data Presentation: Hypothetical Performance in Asymmetric Michael Addition

The following table summarizes hypothetical quantitative data for the application of a chiral 1,3'-bipyrrolidine-metal complex in the asymmetric Michael addition of a ketone to a nitroalkene. This data is illustrative and intended to serve as a benchmark for potential performance.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | 25 | 24 | 85 | 90 |

| 2 | 10 | CH2Cl2 | 25 | 24 | 82 | 88 |

| 3 | 10 | THF | 25 | 24 | 75 | 85 |

| 4 | 5 | Toluene | 25 | 48 | 80 | 91 |

| 5 | 10 | Toluene | 0 | 48 | 78 | 95 |

Experimental Protocols

The following are detailed, illustrative methodologies for key experiments.

Synthesis of (S)-1,3'-Bipyrrolidine

A common route for the synthesis of chiral 1,3'-bipyrrolidine is not widely documented in the context of its use as a ligand for asymmetric catalysis. However, a plausible synthetic approach would involve the nucleophilic substitution of a chiral 3-halopyrrolidine derivative with pyrrolidine. The starting chiral 3-halopyrrolidine can be prepared from commercially available chiral precursors like (R)- or (S)-3-hydroxypyrrolidine.

Illustrative Protocol for Synthesis of (S)-1,3'-Bipyrrolidine:

-

Activation of (S)-3-Hydroxypyrrolidine: To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-